molecular formula C21H27N3O2S B2471477 N'-[(4-methylphenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 953181-55-0

N'-[(4-methylphenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2471477
CAS No.: 953181-55-0
M. Wt: 385.53
InChI Key: GCKXRTHBYPNJRY-UHFFFAOYSA-N
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Description

N’-[(4-methylphenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a synthetic compound that belongs to the class of fentanyl analogues These compounds are structurally related to fentanyl, a potent synthetic opioid

Properties

IUPAC Name

N'-[(4-methylphenyl)methyl]-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-16-4-6-17(7-5-16)13-22-20(25)21(26)23-14-18-8-10-24(11-9-18)15-19-3-2-12-27-19/h2-7,12,18H,8-11,13-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKXRTHBYPNJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-methylphenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as a substituted benzylamine.

    Introduction of the Thiophene Group: The thiophene group is introduced via a Grignard reaction, where thiophen-2-ylmagnesium bromide reacts with an appropriate electrophile.

    Coupling Reactions: The piperidine and thiophene moieties are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving the use of protecting groups and deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-[(4-methylphenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in reduced analogues.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(4-methylphenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a reference compound in the study of fentanyl analogues and their chemical properties.

    Biology: Investigated for its interactions with biological receptors, particularly opioid receptors.

    Medicine: Explored for its potential analgesic properties and its role in pain management.

    Industry: Utilized in the development of new synthetic methodologies and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N’-[(4-methylphenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesia and other physiological effects. The molecular targets include the mu-opioid receptor, which plays a key role in pain modulation.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar structure.

    Carfentanil: An extremely potent fentanyl analogue used in veterinary medicine.

    Alfentanil: A fast-acting opioid analgesic used in anesthesia.

    Sufentanil: A highly potent opioid used for pain management and anesthesia.

Uniqueness

N’-[(4-methylphenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is unique due to its specific structural modifications, which may impart distinct pharmacological properties. These modifications can affect its potency, receptor binding affinity, and metabolic stability, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N'-[(4-methylphenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide, a compound of interest in pharmacological research, exhibits various biological activities that are crucial for its potential therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C18H24N4OSC_{18}H_{24}N_{4}OS, with a molecular weight of 344.5 g/mol. The compound features a piperidine ring, which is known for its role in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

Research indicates that compounds with similar structures often interact with various neurotransmitter receptors and transporters. Specifically, this compound may exhibit affinity for:

  • Dopamine Transporter (DAT) : Compounds structurally related to piperidine derivatives have shown significant binding affinities at DAT, influencing dopaminergic signaling.
  • Serotonin Transporter (SERT) : Similar analogs have also been evaluated for their effects on SERT, which is crucial in mood regulation and has implications in treating depression and anxiety disorders.

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of substituent variations on the piperidine ring and the phenyl groups attached to it. For instance:

SubstituentEffect on Activity
4-Methyl group on phenylEnhances binding affinity at DAT
Thiophene groupPotentially increases lipophilicity and receptor interaction
Ethanediamide linkageMay stabilize the overall structure and improve metabolic stability

These modifications can lead to improved pharmacokinetic properties and reduced side effects, making the compound a candidate for further development.

Case Studies

  • Neuroprotective Activity : A study examining derivatives of similar piperidine compounds indicated neuroprotective effects against oxidative stress in neuronal cell lines. This suggests potential applications in neurodegenerative diseases such as Parkinson's disease.
  • Antidepressant-like Effects : Another investigation into related compounds showed that they exhibited antidepressant-like effects in rodent models, likely mediated through enhanced serotonergic activity.
  • Analgesic Properties : Research has also pointed to analgesic properties associated with piperidine derivatives, indicating that this compound could be explored for pain management therapies.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • In vitro Studies : Experiments have demonstrated that the compound can inhibit key enzymes involved in neurotransmitter metabolism, suggesting a modulatory role in neurotransmitter availability.
  • In vivo Studies : Animal models have shown that administration of this compound leads to significant behavioral changes consistent with increased dopaminergic and serotonergic activity.

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